6-Selenoguanine
Description
Historical Perspectives and Evolution of Selenopurine Analogs in Research
The exploration of selenopurine analogs began in the mid-20th century, driven by the success of their sulfur-containing counterparts in cancer chemotherapy. The first synthesis of selenopurines was reported in 1956 by Mautner, who successfully prepared these compounds by reacting 6-chloropurine (B14466) with reagents like sodium hydroselenide. nih.govresearchgate.net This breakthrough paved the way for the synthesis of related compounds, including 6-selenoguanine and its nucleoside, 6-selenoguanosine (B1233514). nih.govcapes.gov.br
Initial research was heavily focused on the potential of these compounds as anticancer agents. researchgate.netbjmo.be Studies in the late 1950s and early 1960s demonstrated that compounds like 6-selenopurine (B1312311) exhibited inhibitory activity against experimental mouse tumors. aacrjournals.orgrsc.org This early work established selenopurines as a class of compounds with notable biological activity. Over the decades, the focus of research has broadened considerably. While their role in oncology remains an active area of investigation, the unique properties conferred by the selenium atom have led to the evolution of their use in other specialized research domains, such as photodynamic therapy and structural biology. researchgate.netresearchgate.net
Rationale for Selenium Substitution in Guanine (B1146940): Research Implications
The primary rationale for substituting the oxygen or sulfur atom in guanine with selenium lies in the "heavy-atom effect." Selenium is a heavier element than both oxygen and sulfur, and its inclusion significantly influences the molecule's electronic and photophysical properties.
One of the most critical consequences of this substitution is the enhancement of intersystem crossing (ISC), the process where a molecule transitions from an excited singlet state to a triplet state. nsf.gov This is a key property for photosensitizers used in photodynamic therapy. The selenium atom's presence also leads to a red-shift in the molecule's absorption spectrum, meaning it can be activated by longer wavelengths of light that penetrate tissues more deeply. nsf.gov
Overview of Key Research Domains for this compound
Research into this compound is concentrated in several key areas, each leveraging the unique characteristics of the compound.
Photodynamic Therapy (PDT): this compound is investigated as a photosensitizer for PDT, a cancer treatment that uses a combination of a photosensitizing agent and light to kill cancer cells. nsf.gov Upon light activation, this compound can efficiently generate reactive oxygen species. researchgate.net Studies comparing it to its sulfur analog, 6-thioguanine (B1684491), have revealed that selenium substitution significantly enhances the rates of intersystem crossing. nsf.gov However, it also dramatically increases the rate of triplet state decay back to the ground state—by as much as 835-fold—resulting in a very short-lived triplet state. nsf.govnih.gov This finding presents both opportunities and challenges for its application in PDT. nsf.gov
| Property | This compound (6SeGua) | 6-Thioguanine (6tGua) | Reference |
|---|---|---|---|
| Absorption Maximum (UVA) | 357 nm | 341 nm | nsf.gov |
| Triplet State Lifetime | 1.7 ns | 1420 ns | nih.gov |
| Triplet Decay Rate Increase (relative to 6tGua) | ~835-fold faster | - | nsf.govnih.gov |
Structural Biology and Nucleic Acid Studies: this compound is used as a tool for the structural and functional analysis of DNA and RNA. researchgate.net It can be incorporated into nucleic acid chains using standard phosphoramidite (B1245037) chemistry. rsc.org The presence of the heavy selenium atom is particularly useful in X-ray crystallography for solving the phase problem through anomalous dispersion. rsc.org Research has shown that while the G→SeG substitution can be destabilizing to a standard DNA duplex, the modified base is better accommodated in more flexible structures like bulges or wobble pairs in RNA. researchgate.netrsc.org This makes it a sensitive probe for local nucleic acid structure and dynamics. researchgate.net
| Modification | Change in Melting Temperature (Tm) per Modification | Reference |
|---|---|---|
| Single SeG Substitution | Up to -11°C | researchgate.net |
| Double SeG Substitution | Significant decrease | researchgate.net |
| Triple SeG Substitution | Significant decrease | researchgate.net |
Enzyme Inhibition: The structural similarity of this compound to natural purines makes it a candidate for an enzyme inhibitor. scbt.com Research has explored its potential to inhibit enzymes involved in purine (B94841) metabolism, such as xanthine (B1682287) oxidase. scbt.comgoogle.com By mimicking the natural substrate, this compound can bind to the enzyme's active site, potentially blocking its catalytic function. scbt.com
Anticancer Research: Continuing the historical line of inquiry, this compound is still being evaluated for its anticancer properties. researchgate.net It has demonstrated activity against various human cancer cell lines. aacrjournals.orgrsc.org Research in this area explores its mechanisms of action, which may be multifaceted, involving its incorporation into the DNA of cancer cells or its function as an enzyme inhibitor. bjmo.bersc.org
Structure
2D Structure
Properties
CAS No. |
5375-85-9 |
|---|---|
Molecular Formula |
C5H4N5Se |
Molecular Weight |
213.09 g/mol |
InChI |
InChI=1S/C5H4N5Se/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H3,6,7,8,9,10) |
InChI Key |
NKGPOTFTKLHPBD-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)[Se] |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)[Se] |
Synonyms |
6-selenoguanine |
Origin of Product |
United States |
Synthetic Methodologies for 6 Selenoguanine and Its Derivatives in Research
Chemical Synthesis of 6-Selenoguanine Core Structure
The foundational synthesis of the this compound purine (B94841) base is most commonly achieved through nucleophilic substitution reactions on a suitable purine precursor.
Nucleophilic Displacement Approaches
A prevalent method for synthesizing this compound involves the nucleophilic displacement of a leaving group, typically a halogen, from the 6-position of a guanine (B1146940) derivative. One common precursor is 2-amino-6-chloropurine (B14584). The reaction of 2-amino-6-chloropurine with a selenium nucleophile, such as sodium hydrogen selenide (B1212193) (NaHSe) or selenourea (B1239437), effectively replaces the chloro group with a seleno group. researchgate.netprepchem.comtandfonline.com
For instance, a straightforward procedure involves refluxing 6-chloroguanine with selenourea in absolute ethanol (B145695). prepchem.com The resulting product is then purified by dissolution in an aqueous sodium carbonate solution and subsequent precipitation by acidification with acetic acid. prepchem.com Another approach utilizes sodium hydrogen selenide, which can be conveniently generated in situ by reacting elemental selenium with sodium borohydride (B1222165). tandfonline.comtandfonline.com This method offers high yields and simplifies previous procedures that required the use of hazardous hydrogen selenide gas. tandfonline.com
A more recent strategy involves the use of 2,6-bistriazolylpurine derivatives as starting materials. In this method, the triazolyl group at the C6 position of the purine acts as an effective leaving group, which can be displaced by selenols or diselenides in the presence of a reducing agent under mild conditions. acs.org This approach has been successful in generating a variety of 6-selanyl-2-triazolylpurine derivatives with good yields. acs.org
Precursor Derivatization and Selenation Strategies
The synthesis of this compound and its derivatives often requires the protection of reactive functional groups on the purine ring and the sugar moiety to ensure regioselectivity during the selenation step. For the synthesis of 6-selenoguanosine (B1233514) and its deoxy- and ribonucleoside derivatives, the hydroxyl groups of the ribose or deoxyribose sugar are typically protected with groups like dimethoxytrityl (DMT) at the 5'-position and acyl groups for other hydroxyls. nih.govoup.com The exocyclic amino group of guanine is also protected, often with an ultramild protecting group like (4-tert-butylphenoxy)acetyl, especially when the final product is intended for oligonucleotide synthesis where harsh deprotection conditions must be avoided. oup.comscienceopen.com
The introduction of the selenium atom is often achieved by first activating the 6-position of the guanine derivative. For example, the 6-oxo group of a protected guanosine (B1672433) derivative can be converted to a more reactive species. One strategy involves the use of a sulfonyl activating group. nih.gov This activated intermediate can then react with a selenium nucleophile, such as sodium 2-cyanoethylselenide, to yield the protected 6-selenoguanosine derivative. nih.gov The 2-cyanoethyl group serves as a convenient protecting group for the selenium atom, which can be removed under mild basic conditions. oup.com
Synthesis of 6-Selenoguanosine and 6-Seleno-2'-deoxyguanosine (B1230958) Derivatives
The synthesis of the nucleoside and deoxynucleoside derivatives of this compound builds upon the methods developed for the core structure, with additional considerations for the sugar moiety.
A general and efficient method for preparing 6-selenoguanosine involves the nucleophilic displacement of the chloro group from 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine using selenating agents like selenourea or sodium hydrogen selenide. researchgate.nettandfonline.comtandfonline.com The use of in situ generated sodium hydrogen selenide from selenium and sodium borohydride in water or ethanol provides a convenient and higher-yielding alternative to older methods. tandfonline.com
A simple method for the synthesis of 6-seleno-2'-deoxyguanosine (SedG) has been developed by selectively replacing the 6-oxygen atom of 2'-deoxyguanosine (B1662781) with selenium. nih.govnih.gov This process starts with a protected 2'-deoxyguanosine derivative, which is then subjected to detritylation and subsequent removal of other protecting groups under ultra-mild conditions to yield the final product. nih.gov
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 6-Chloroguanine | Selenourea, Ethanol | This compound | 70% | prepchem.com |
| 2-Amino-6-chloropurine riboside | Sodium hydrogen selenide | 6-Selenoguanosine | 66% | tandfonline.com |
| Protected 6-oxoguanosine derivative | 1. TIBS, DMAP, TEA2. Sodium 2-cyanoethylselenide | Protected 6-selenoguanosine derivative | 82% (2 steps) | nih.gov |
| 5′-DMTr-2-(4-tert-butyl-phenoxy)acetyl-6-(2-cyanoethyl)-seleno-2′-deoxyguanosine | 1. 80% Acetic Acid2. 0.05 M K₂CO₃ in Methanol | 6-Seleno-2′-deoxyguanosine | 42% (deprotection) | nih.gov |
Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation
For the site-specific incorporation of this compound into DNA and RNA oligonucleotides, the corresponding phosphoramidite derivative is required. oup.comnih.gov The synthesis of 6-selenoguanosine phosphoramidite begins with a suitably protected 6-selenoguanosine derivative. nih.govresearchgate.net The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the exocyclic amine and the seleno group are also protected. oup.com The seleno group is often protected with a 2-cyanoethyl group, which is compatible with the conditions of solid-phase oligonucleotide synthesis. oup.com The protected nucleoside is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent to generate the phosphoramidite monomer. nih.govresearchgate.net This phosphoramidite can then be used in automated solid-phase synthesizers. google.com
Enzymatic Synthesis Approaches
Enzymatic synthesis presents an alternative, often milder, route to selenium-modified nucleosides. Thermostable nucleoside phosphorylases have been utilized for the biocatalytic synthesis of seleno-modified nucleosides. semanticscholar.org These enzymes can catalyze the transfer of a ribose or deoxyribose moiety from a donor to a modified nucleobase like this compound. This method can offer high specificity and avoid the need for extensive protection and deprotection steps common in chemical synthesis.
Solid-Phase Synthesis for Oligonucleotide Incorporation of this compound
The incorporation of this compound into oligonucleotides is predominantly achieved using automated solid-phase synthesis based on phosphoramidite chemistry. google.comatdbio.combiotage.co.jp This method allows for the precise, site-specific placement of the modified nucleotide within a DNA or RNA sequence. nih.gov
The synthesis cycle begins with a deprotection step to free the 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support. atdbio.combiotage.co.jp The this compound phosphoramidite is then activated, typically by an acidic azole catalyst like 5-(benzylthio)-1H-tetrazole (BTT), and coupled to the free 5'-hydroxyl group. researchgate.netatdbio.com Any unreacted 5'-hydroxyl groups are then capped to prevent the formation of deletion sequences. biotage.co.jp The newly formed phosphite (B83602) triester linkage is then oxidized to a more stable phosphate (B84403) triester. atdbio.combiotage.co.jp This cycle is repeated until the desired oligonucleotide sequence is assembled.
Synthetic Routes for Platinum and Ruthenium Complexes of Selenoguanine Analogs for Research
The development of metallodrugs, particularly those incorporating purine analogs, represents a significant area of medicinal chemistry research. The synthesis of platinum and ruthenium complexes with this compound and its derivatives is driven by the quest for compounds with novel mechanisms of action and improved therapeutic profiles. These synthetic strategies often involve the coordination of the selenium and/or nitrogen atoms of the selenopurine ligand to the metal center.
Platinum Complexes of Selenoguanine Analogs
The synthesis of platinum(II) complexes with this compound is a strategy to combine the biological activity of both the platinum moiety and the selenopurine ligand. nih.gov Research has led to the development of specific methods for creating these complexes, primarily involving the reaction of a platinum precursor with the selenoguanine analog.
One established method involves the reaction of aquated cis-diamminedichloroplatinum(II) with a stoichiometric amount of this compound. jst.go.jpnih.gov This reaction is typically carried out in a slightly acidic aqueous medium. jst.go.jpnih.gov The resulting complex, a cis-diamminoplatinum(II) complex of selenoguanine, was synthesized to explore its biological properties. jst.go.jpnih.gov These complexes have been noted for their stability in various aqueous solvents. jst.go.jp
Another documented synthetic route involves reacting this compound directly with potassium tetrachloroplatinate(II). google.com This process, conducted in an aqueous solution containing potassium hydroxide, yields a precipitate of this compound dichloroplatinum after stirring at room temperature. google.com This method highlights a different approach to creating platinum-selenoguanine adducts.
Selenoguanosine, a derivative of this compound, has also been used to synthesize platinum(II) complexes. nih.gov The synthesis of these platinum complexes aims to leverage the properties of both the metal and the modified nucleoside. nih.govmdpi.com
Table 1: Synthesis of Platinum-Selenoguanine Complexes
| Platinum Precursor | Ligand | Reaction Conditions | Product | Reference(s) |
| Aquated cis-dichlorodiammineplatinum(II) | This compound | Stoichiometric amounts in a slightly acidic medium | cis-Diamminoplatinum(II)-selenoguanine complex | jst.go.jp, nih.gov |
| Potassium tetrachloroplatinate(II) | This compound | Aqueous solution with potassium hydroxide, stirred for 10 hours at room temperature | This compound dichloroplatinum | google.com |
| Not Specified | Selenoguanosine | Not specified in detail | Selenoguanosine-platinum(II) complex | nih.gov |
Ruthenium Complexes of Selenoguanine Analogs
Ruthenium complexes offer a promising alternative to platinum-based compounds, with the potential for different mechanisms of action and cellular selectivity. nih.gov The synthesis of ruthenium complexes with selenoguanine analogs has focused on creating stable, characterizable compounds for research.
A key development in this area is the synthesis of half-sandwich organometallic ruthenium complexes of seleno-nucleobases, including this compound. researchgate.net These syntheses typically involve the reaction of a dimeric ruthenium-arene precursor, such as [Ru(p-cymene)(μ-Cl)Cl]₂, with the selenopurine ligand in a suitable solvent like dichloromethane (B109758). nih.govresearchgate.net
In one specific example, a half-sandwich organometallic ruthenium complex of this compound was synthesized and characterized. researchgate.net The structure of this complex was confirmed using X-ray crystallography, providing the first crystal structure of a ruthenium complex with a seleno-nucleobase. researchgate.net The synthesis is performed in dry dichloromethane under an inert atmosphere, suggesting the initial formation of a mononuclear species. researchgate.net Interestingly, the study found that the resulting complex with 6-selenopurine (B1312311) could self-assemble into a tetranuclear square structure in the presence of water, while the this compound complex remained as a mononuclear structure, highlighting the influence of the amino group on the final assembly. researchgate.net The stability of the ruthenium-complexed this compound under UVA light was found to be greater than that of the free ligand. researchgate.net
General synthetic strategies for related ruthenium-purine complexes often start with precursors like [(dmso)₂H][trans-RuCl₄(dmso-S)₂] or [RuIICl₂(dmso)₄], which are then reacted with the target ligand. nih.govconicet.gov.ar Although not exclusively for this compound, these routes provide a foundational methodology that can be adapted for synthesizing a variety of ruthenium-purine analog complexes. nih.govconicet.gov.ar
Table 2: Synthesis of a Ruthenium-6-Selenoguanine Complex
| Ruthenium Precursor | Ligand | Solvent / Conditions | Product | Key Findings | Reference(s) |
| Ruthenium-arene half-sandwich dimer | This compound | Dry Dichloromethane (DCM), inert atmosphere | Half-sandwich organometallic ruthenium complex of this compound | First crystal structure of a ruthenium-selenoguanine complex. The complex is mononuclear. | researchgate.net |
Structural and Conformational Research of 6 Selenoguanine Modified Biomolecules
Incorporation of 6-Selenoguanine into Nucleic Acids
The substitution of the C6-oxygen atom of guanine (B1146940) with selenium, a heavier chalcogen, has paved the way for advanced structural and functional studies of nucleic acids. The successful incorporation of its corresponding nucleoside, 6-selenoguanosine (B1233514), into DNA and RNA strands is a critical first step for these investigations.
The primary method for incorporating this compound (⁶SeG) into DNA and RNA is through automated solid-phase synthesis using a phosphoramidite (B1245037) precursor. nih.govrsc.org Researchers have successfully synthesized the 6-Se-deoxyguanosine phosphoramidite and the 6-Se-guanosine phosphoramidite for integration into DNA and RNA oligonucleotides, respectively. nih.govacs.orgnih.gov
For DNA synthesis, the 6-Se-deoxyguanosine phosphoramidite has been shown to have high coupling efficiency, with yields reported to be over 97% under ultramild reaction conditions. nih.govresearchgate.net This efficiency is comparable to that of standard, unmodified phosphoramidites, demonstrating its suitability for routine oligonucleotide synthesis. nih.gov The development of a 2-cyanoethyl-seleno protecting group for the selenium atom has been a key strategy to facilitate this high-yield synthesis. nih.gov
The incorporation into RNA has also been achieved, although it was historically considered a synthetic challenge. nih.gov The synthesis of 6-Se-guanosine-containing RNAs opens possibilities for studying the structure of non-coding RNAs (ncRNAs), which often feature complex motifs. nih.gov
In addition to chemical synthesis, studies have explored the metabolic incorporation of this compound into nucleotide pools. In human erythrocytes, 6-selenoguanosine was found to be converted into 6-selenoguanosine-5'-monophosphate (⁶SeGMP). aminer.org However, unlike its thio-analog 6-thioguanosine, it was not further converted into di- and triphosphate derivatives in this system. aminer.org
| Method | Biomolecule | Reported Efficiency/Product | Reference |
|---|---|---|---|
| Solid-Phase Phosphoramidite Chemistry | DNA | >97% coupling yield | nih.govresearchgate.net |
| Solid-Phase Phosphoramidite Chemistry | RNA | Successful synthesis of ⁶SeG-RNAs | acs.orgnih.gov |
| Metabolism in Human Erythrocytes | Nucleotide Pool | Formation of 6-selenoguanosine-5'-monophosphate (⁶SeGMP) | aminer.org |
The stability of the selenium modification is crucial for its use in biophysical and structural studies. Research has shown that the this compound modification is relatively stable in aqueous solutions and at elevated temperatures. nih.govresearchgate.net For instance, a DNA oligonucleotide containing ⁶SeG showed no degradation after being heated to 60°C for one hour, confirming the thermostability of the Se-modification. researchgate.netresearchgate.net This stability ensures the integrity of the modified oligonucleotides during experimental procedures such as thermal melting studies (Tₘ) and crystallization. nih.govnih.gov The selenium derivatization is also stable under the conditions required for solid-phase oligonucleotide synthesis and subsequent deprotection steps. google.com Selenium-substituted nucleobases are considered more stable in RNA and DNA than their sulfur counterparts. acs.org
Impact of this compound on Nucleic Acid Duplex Stability and Conformation
| Feature | Native G-C Pair | ⁶SeG-C Pair | Reference |
|---|---|---|---|
| Hydrogen Bonds | Three (O6···H-N4, N1-H···N3, N2-H···O2) | Three, including a Se-mediated H-bond (Se···H-N4) | nih.gov |
| Base Pair Geometry | Standard Watson-Crick | Similar to Watson-Crick with ~0.3 Å shift | nih.govresearchgate.net |
| Duplex Stability (Tₘ) | Higher | Lower (destabilized) | nih.gov |
A key structural feature of the ⁶SeG-C base pair is the direct involvement of the selenium atom in a hydrogen bond. nih.govresearchgate.net Crystal structure analysis has identified a selenium-mediated hydrogen bond (Se···H-N) between the selenium atom at the 6-position of guanine and the amino group at the 4-position of cytosine. nih.govresearchgate.net The distance for this Se···H-N4 bond was measured to be 3.48 Å, which is longer than the corresponding O···H-N bond in a native G-C pair (2.99 Å) but falls within the range for such chalcogen-mediated hydrogen bonds. nih.gov Interestingly, the formation of this Se-mediated hydrogen bond is accompanied by a shortening of another hydrogen bond within the same base pair (G N2-H···C O2), which measures 2.59 Å compared to 2.95 Å in the native pair. nih.gov
In addition to intramolecular interactions, the selenium atom can form hydrogen bonds with surrounding solvent molecules. rsc.org Computational studies have shown that in an aqueous solution, a water molecule can form a Se–H–O hydrogen bond with this compound. rsc.org This interaction, however, is weaker than the corresponding S–H–O hydrogen bond formed by 6-thioguanine (B1684491). rsc.org
| Hydrogen Bond | Native G-C Distance (Å) | ⁶SeG-C Distance (Å) | Reference |
|---|---|---|---|
| (G)O6/Se6 ··· H-N4(C) | 2.99 | 3.48 | nih.gov |
| (G)N2-H ··· O2(C) | 2.95 | 2.59 | nih.gov |
Conformational Changes and Local Distortions in Duplexes
Quantum mechanics and molecular dynamics simulations indicate that the introduction of this compound leads to stable DNA duplexes. researchgate.netrsc.orgub.edu However, these modifications are associated with a thermodynamic destabilization of the duplex. researchgate.netrsc.org The structural effects of this substitution are generally subtle and localized to the immediate vicinity of the modified base pair. researchgate.net
This compound in Higher-Order Nucleic Acid Structures
Formation and Stability of this compound-Containing DNA Triplexes
The incorporation of this compound into DNA triplexes has been shown to result in stable, albeit altered, higher-order structures. rsc.orgresearchgate.netrsc.org Theoretical studies using quantum mechanical calculations and molecular dynamics simulations have demonstrated that the substitution of guanine with this compound is compatible with the formation of antiparallel DNA triplexes. rsc.orgresearchgate.netrsc.org
Characterization of this compound-Substituted G-Quadruplexes
Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes, which are stabilized by square planar arrangements of guanines (G-quartets) connected by Hoogsteen hydrogen bonds. mdpi.com Research indicates that this compound can be successfully incorporated into these complex architectures. rsc.orgresearchgate.netrsc.org
Molecular dynamics simulations have confirmed that the substitution of one guanine with this compound is tolerated within the G-quadruplex scaffold, leading to a stable structure. researchgate.netsemanticscholar.org However, this modification is not without consequences. The presence of this compound introduces local distortions and reduces the thermodynamic stability of the G-quadruplex. rsc.orgub.edusemanticscholar.org
The number of substitutions is a critical factor. While a single this compound modification can be accommodated, the introduction of two or more such modified bases can prompt the unfolding of the G-quadruplex scaffold. semanticscholar.org This unfolding is attributed to steric clashes within the central channel of the quadruplex, which can lead to the release of the centrally important coordinating cation and subsequent disruption of the entire structure. semanticscholar.org
Tautomerism of this compound and its Derivatives in Aqueous and Non-Aqueous Environments
The tautomeric equilibrium of this compound is highly sensitive to its environment, shifting significantly between the gas phase and aqueous solutions. High-level ab initio calculations have been employed to investigate the structural and energetic properties of its various tautomers. acs.orgacs.org
In contrast, the presence of an aqueous environment reverses this preference. acs.org Continuum solvation models predict that the 6-selenone form becomes the most stable tautomer in water. nih.govacs.org In aqueous solution, the N9 protonated form is slightly more stable than the N7 protonated form, though the energy difference is small, suggesting that both tautomers could coexist in significant populations. acs.org The stability order in an aqueous medium is predicted to be 6SeG1 > 6SeG4 > 6SeG3 > 6SeG2 > 6SeG5. acs.orgacs.org The solvent environment, particularly the formation of hydrogen bonds with water molecules, plays a crucial role in modulating the properties and stability of these tautomers. rsc.orgrsc.org The pH of the solution also influences the tautomeric forms and the resulting optical properties, such as fluorescence. nih.gov
Biophysical Characterization of 6 Selenoguanine Derivatives
Spectroscopic Properties of 6-Selenoguanine and its Nucleosides
The introduction of selenium, a heavy atom, markedly influences the interaction of the guanine (B1146940) analog with electromagnetic radiation, leading to unique absorption and emission characteristics.
UV-Vis Absorption Profile and Spectral Shifts
The UV-Vis absorption spectrum of this compound derivatives is distinctly different from that of their canonical counterpart, guanine. In an aqueous solution, this compound exhibits a strong absorption maximum at approximately 357 nm, a significant red-shift of over 100 nm compared to deoxyguanosine, which absorbs around 254 nm. smolecule.com This substantial shift is attributed to the heavy-atom effect of selenium and results in the compound appearing yellow. The molar extinction coefficient at this wavelength has been reported to be 2.3 × 10⁴ M⁻¹cm⁻¹. smolecule.com
The absorption profile of this compound is also sensitive to the surrounding environment, including the polarity of the solvent.
Fluorescence Characteristics and Environmental Sensitivity
A remarkable feature of this compound and its nucleosides is their intrinsic fluorescence under physiological conditions, a property not observed with natural guanosine (B1672433) except in strongly acidic environments. The fluorescence of 6-selenodeoxyguanosine is highly sensitive to its environment, particularly the polarity of the solvent. For instance, it displays noticeable fluorescence in isopropanol with an emission maximum around 395 nm, while it shows little to no fluorescence in other organic solvents. smolecule.comnih.gov This environmental sensitivity suggests its potential as a molecular probe.
pH Dependence of Optical Properties
The optical properties of this compound are strongly dependent on the pH of the solution. The pKa of the N1 proton of this compound is approximately 7.57. smolecule.com Deprotonation at this position under basic conditions leads to a shift in the UV-Vis absorption maximum from 357 nm to 330 nm. smolecule.com
The fluorescence of this compound also exhibits significant pH dependence. The maximum fluorescence intensity is observed at a pH of 6.0, with an excitation wavelength of 305 nm and an emission maximum at 390 nm. smolecule.comnih.gov Under strongly acidic conditions (pH 1-2), the compound becomes virtually non-fluorescent, which is likely due to the protonation of the amino group, altering the electronic delocalization within the molecule. smolecule.com
| Property | Condition | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference |
| UV-Vis Absorption | Aqueous Solution (Neutral) | 357 | 2.3 × 10⁴ | smolecule.com |
| Aqueous Solution (Basic) | 330 | Not Reported | smolecule.com | |
| Fluorescence | pH 6.0 | 390 (Emission) | Not Applicable | smolecule.comnih.gov |
| 305 (Excitation) | Not Applicable | smolecule.comnih.gov | ||
| Isopropanol | 395 (Emission) | Not Applicable | smolecule.comnih.gov |
Photophysical Dynamics of this compound
The presence of the selenium atom profoundly influences the fate of the molecule after it absorbs UV radiation, leading to highly efficient population of the triplet state.
Excited-State Deactivation Mechanisms
Upon photoexcitation, this compound undergoes a series of rapid, non-radiative transitions. The primary deactivation pathway involves the initially populated bright singlet excited state (S₂) rapidly converting to a lower-lying dark singlet state (S₁). From this S₁ state, the molecule efficiently transitions to the triplet manifold. acs.orgnih.govacs.orgacs.orgrsc.org This process of internal conversion and intersystem crossing is exceptionally fast, occurring on a femtosecond timescale.
While this compound efficiently populates the triplet state, the lifetime of this triplet state is remarkably short, reported to be around 1.7 nanoseconds. smolecule.com This is significantly shorter—by a factor of 835—than that of its sulfur-substituted counterpart, 6-thioguanine (B1684491). acs.orgrsc.orgnih.gov This accelerated decay is attributed to a smaller activation energy barrier (0.11 eV) for reaching the crossing point between the lowest triplet state (T₁) and the ground state (S₀), facilitating a more efficient return to the ground state. smolecule.com
Intersystem Crossing (ISC) Pathways and Efficiency
The intersystem crossing (ISC) from the singlet to the triplet manifold in this compound is a highly efficient process, with a triplet quantum yield approaching unity. smolecule.comacs.orgnih.gov The predominant pathway for populating the triplet state is the S₂ → S₁ → T₂ → T₁ cascade. smolecule.comrsc.org The T₂ state serves as an intermediate, which then internally converts to the lowest triplet state, T₁.
The efficiency of ISC is a direct consequence of the heavy-atom effect of selenium, which enhances the spin-orbit coupling. This enhanced coupling promotes the otherwise spin-forbidden transition between the singlet and triplet states. The timescale for this intersystem crossing has been reported to be in the range of 130 to 191 femtoseconds, highlighting the ultrafast nature of this process. nih.govacs.org Another study calculated the ISC to occur on a timescale of 452 ± 38 fs. This rapid and efficient population of the triplet state is a key characteristic of this compound's photophysical behavior.
| Parameter | Value | Reference |
| Triplet Quantum Yield | Near-unity | smolecule.comacs.orgnih.gov |
| Triplet State Lifetime | 1.7 ns | smolecule.com |
| Intersystem Crossing Time | ~130 - 191 fs / 452 fs | nih.govacs.org |
| T₁/S₀ Activation Barrier | 0.11 eV | smolecule.com |
Triplet State Lifetimes and Decay Kinetics
The substitution of selenium for oxygen in the guanine structure significantly alters its excited-state properties, leading to the efficient population of the triplet state. However, the lifetime of this state is remarkably short. Experimental and theoretical studies have determined that this compound possesses a triplet state (T₁) lifetime of approximately 1.7 nanoseconds in aqueous solutions. nih.govsmolecule.com This is a consequence of an exceptionally rapid triplet decay rate, which is accelerated by about 835-fold compared to its thio-analog, 6-thioguanine. acs.orgnih.govrsc.orgrsc.org
The deactivation pathway for this compound following photoexcitation has been elucidated through a combination of transient absorption spectroscopy and quantum mechanical calculations. nih.govacs.org The predominant relaxation mechanism involves the following steps:
Initial excitation to the bright singlet S₂ (ππ*) state.
Ultrafast internal conversion to the dark S₁ (nπ*) state.
Rapid intersystem crossing (ISC) from the S₁ state to the triplet manifold, populating the T₂ (nπ*) state. nih.govacs.orgunivie.ac.at
Internal conversion from T₂ to the lowest-lying triplet state, T₁ (ππ*). nih.govacs.orgunivie.ac.at
This entire process, from initial excitation to the population of the triplet manifold, is extraordinarily fast, with time constants reported in the femtosecond range (e.g., 130 ± 50 fs). nih.govacs.org The final step, the decay of the T₁ state back to the singlet ground state (S₀), is facilitated by a low activation barrier to reach the T₁/S₀ crossing point, contributing to its short lifetime. nih.govunivie.ac.at
| Property | Value | Reference |
|---|---|---|
| Triplet State (T₁) Lifetime | 1.7 ns | nih.govsmolecule.com |
| Intersystem Crossing (ISC) Time | ~130 fs | nih.gov |
| Primary Deactivation Pathway | S₂ → S₁ → T₂ → T₁ | nih.govrsc.orgacs.org |
Heavy-Atom Effect in Photophysical Processes
The unique photophysical behavior of this compound is a textbook example of the internal heavy-atom effect in organic photochemistry. acs.orgnih.gov The presence of the selenium atom, which is significantly heavier than sulfur or oxygen, dramatically enhances spin-orbit coupling. rsc.orgkiku.dk This increased coupling facilitates transitions between states of different spin multiplicity, namely the intersystem crossing from the singlet excited state to the triplet manifold and the subsequent decay from the triplet state back to the singlet ground state. acs.orgkiku.dk
This selenium-induced enhancement leads to a near-unity triplet quantum yield, meaning that almost every absorbed photon results in the formation of a triplet-state molecule. acs.orgacs.org However, the same heavy-atom effect that so efficiently populates the triplet state also accelerates its depopulation. acs.orgnih.gov The rate of intersystem crossing from the T₁ state to the S₀ ground state is remarkably increased, leading to the observed short triplet lifetime. kiku.dk This phenomenon has been described as an "extreme manifestation" of the classical heavy-atom effect, where the substitution of a single heavy atom leads to an increase in the rate of triplet decay by over two orders of magnitude. acs.orgnih.govkiku.dk
Comparative Biophysical Analysis with Thiopurine Analogs
A direct comparison between this compound (6SeGua) and its well-studied thiopurine analog, 6-thioguanine (6tGua), highlights the profound impact of substituting selenium for sulfur. While both molecules are efficient photosensitizers that readily populate the triplet state, their subsequent triplet state dynamics are vastly different. rsc.orgrsc.org
The most striking difference is the triplet state lifetime. As noted, the T₁ lifetime of 6SeGua is approximately 1.7 ns, whereas for 6tGua, it is significantly longer, at 1420 ns (1.42 µs). nih.govresearchgate.net This corresponds to the 835-fold faster triplet decay rate in 6SeGua. rsc.orgrsc.org
This dramatic difference in decay kinetics can be attributed to several factors:
Spin-Orbit Coupling: The heavier selenium atom in 6SeGua induces a much larger spin-orbit coupling compared to the sulfur atom in 6tGua, which accelerates both the population and, crucially, the depopulation of the triplet state. rsc.orgunivie.ac.at
Activation Energy: Quantum chemical calculations have shown that 6SeGua has a smaller activation barrier to reach the T₁/S₀ crossing point (the point at which the molecule can transition from the triplet state back to the ground state) compared to 6tGua. nih.govunivie.ac.at
Solvent Effects: The surrounding solvent, particularly water, plays a key role. Theoretical studies suggest that hydrogen bonding between the sulfur atom of 6tGua and water molecules can "brake" the triplet decay process, effectively stabilizing the triplet state and prolonging its lifetime. rsc.orgrsc.org This braking effect is significantly weaker for the less electronegative selenium atom in 6SeGua. rsc.orgrsc.org
Despite these differences in decay kinetics, the initial relaxation pathway after photoexcitation is similar for both compounds, following the S₂ → S₁ → T₂ → T₁ route. rsc.orgacs.org However, the rate of intersystem crossing to populate the triplet state is faster in 6SeGua (~130 fs) than in 6tGua (~350-560 fs), consistent with the enhanced heavy-atom effect. nih.govresearchgate.net
| Property | This compound (6SeGua) | 6-Thioguanine (6tGua) | Reference |
|---|---|---|---|
| Triplet State (T₁) Lifetime | 1.7 ns | 1420 ns (1.42 µs) | nih.govsmolecule.comresearchgate.net |
| Triplet Decay Rate | ~835 times faster than 6tGua | Baseline | acs.orgrsc.orgrsc.org |
| Intersystem Crossing (ISC) Time | ~130 fs | ~350 - 560 fs | nih.govresearchgate.net |
| Relaxation Pathway | S₂ → S₁ → T₂ → T₁ | S₂ → S₁ → T₂ → T₁ | rsc.orgacs.org |
Molecular and Cellular Mechanisms of 6 Selenoguanine Action
Interaction with Enzymes and Protein Targets
The biological activity of 6-selenoguanine (6-SeG) is intrinsically linked to its interactions with various cellular enzymes and proteins. As an analogue of the natural purine (B94841) guanine (B1146940), it can be recognized and processed by enzymes involved in nucleic acid metabolism, leading to a cascade of cellular effects.
Recognition and Processing by Nucleic Acid Polymerases
Nucleic acid polymerases, the enzymes responsible for synthesizing DNA and RNA, can recognize and incorporate this compound nucleotides. Research indicates that 6-selenoguanosine (B1233514) can be incorporated into RNA by RNA polymerase. google.com Similarly, DNA polymerases can incorporate 6-selenodeoxyguanosine into DNA. google.comnih.gov The efficiency and fidelity of this incorporation can be influenced by the specific polymerase and the surrounding nucleic acid sequence. nih.govacs.org
Studies using quantum mechanics and molecular mechanics (QM/MM) have investigated the excited-state properties and relaxation mechanisms of this compound both in aqueous solution and within a DNA duplex, providing insights into its behavior upon incorporation. nih.govresearchgate.netacs.org The substitution of the oxygen atom at the 6-position of guanine with a larger selenium atom can lead to local structural distortions in the DNA helix. rsc.orgub.edu These alterations, though often subtle, can impact the stability of the DNA duplex. rsc.orgnih.gov
Modulation of Enzyme Activities (e.g., RNase H, Kinases)
Beyond its role as a substrate for polymerases, this compound and its derivatives can modulate the activity of other crucial enzymes. For instance, selenium-containing compounds have been shown to influence the activity of protein kinases, which are key regulators of cellular signaling pathways. dntb.gov.uanih.gov Some studies suggest that selenium compounds can activate AMP-activated protein kinase (AMPK), a cellular energy sensor with implications for cancer cell metabolism. nih.gov
Furthermore, the incorporation of this compound into a DNA/RNA hybrid duplex can affect the activity of RNase H, an enzyme that specifically degrades the RNA strand of such hybrids. nih.govnih.gov RNase H plays a vital role in DNA replication and repair. nih.govfrontiersin.org The presence of the selenium atom can alter the substrate recognition and cleavage activity of RNase H. nih.govnih.govcnjournals.comresearchgate.netrsc.org The structural changes induced by this compound in the nucleic acid duplex are thought to be responsible for this modulation of enzyme activity. nih.gov
Nucleoside Transporter Interactions
The cellular uptake of this compound, as a nucleoside analogue, is mediated by nucleoside transporters. These membrane proteins are responsible for transporting natural nucleosides into the cell. The structural similarity of 6-selenoguanosine to natural guanosine (B1672433) allows it to be recognized and transported by these proteins. nih.govresearchgate.net The efficiency of this transport can be a critical determinant of the subsequent intracellular metabolism and cytotoxic effects of this compound.
Interference with Nucleic Acid Metabolism Pathways
Once inside the cell, this compound is metabolized and can interfere with the fundamental processes of DNA and RNA synthesis.
Disruption of DNA Synthesis and Replication
The incorporation of 6-selenodeoxyguanosine triphosphate into a growing DNA chain is a key mechanism by which this compound disrupts DNA synthesis. researchgate.netmdpi.com This incorporation can lead to several downstream consequences:
Local Structural Perturbations: The presence of the bulky selenium atom can cause distortions in the DNA double helix. rsc.org
Altered Stability: Duplex DNA containing this compound often exhibits reduced thermodynamic stability. rsc.orgnih.govnih.gov
Inhibition of DNA Processing Enzymes: The altered DNA structure can inhibit the function of enzymes involved in DNA replication and repair, such as DNA ligases and topoisomerases. researchgate.net
Induction of DNA Damage: The structural changes can lead to DNA strand breaks. researchgate.net
These disruptions collectively interfere with the normal process of DNA replication, potentially leading to cell cycle arrest and apoptosis. researchgate.net
Selenopurine Nucleotide Formation and Cellular Processing
The cellular activity of this compound (6-SeG), like other purine analogs, is contingent upon its metabolic conversion into its corresponding nucleotide forms. This biotransformation is a critical step that enables its interaction with and incorporation into cellular nucleic acids. The process is initiated by cellular salvage pathways, which are responsible for recycling purine bases and nucleosides.
Key enzymes in these pathways, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), recognize this compound as a substrate. HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base, resulting in the formation of 6-selenoguanosine monophosphate (6-SeGMP). This reaction is analogous to the conversion of the natural purines hypoxanthine (B114508) and guanine into inosine (B1671953) monophosphate (IMP) and guanosine monophosphate (GMP), respectively nih.gov.
The triphosphate form, 6-selenoguanosine triphosphate (6-SeGTP), can then be incorporated into DNA and RNA during replication and transcription, respectively ub.edu. The incorporation of 6-SeG into these nucleic acid structures can lead to local distortions and destabilization nih.govresearchgate.net. This alteration of nucleic acid structure and function is a key aspect of its mechanism of action.
Cellular Effects and Mechanistic Insights (in vitro/non-human models)
A significant body of in vitro research has demonstrated the capacity of this compound and related organoselenium compounds to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a cornerstone of its potential as an anticancer agent. The induction of apoptosis by selenium compounds can be triggered through multiple cellular pathways.
Studies have shown that selenium compounds can initiate apoptosis through both intrinsic and extrinsic pathways bio-rad-antibodies.com. The intrinsic pathway is often activated by cellular stress, such as DNA damage or the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. For instance, sodium selenite (B80905) has been observed to induce apoptosis in cervical cancer cells by impairing mitochondrial function, which in turn activates downstream signaling cascades involving AMPK/mTOR/FOXO3a mdpi.com. The process of drug-induced damage can trigger an apoptotic response through a series of cellular sensors that ultimately lead to cell death researchgate.net.
Furthermore, some platinum(II) complexes incorporating selenone ligands have been shown to induce apoptosis in lung cancer cells unav.edu. Similarly, S-allylthio derivatives of 6-mercaptopurine, a related thiopurine, have been demonstrated to inhibit cell proliferation and induce apoptosis more effectively than the parent compound in leukemia cell lines science.gov. The ability of this compound and its derivatives to trigger apoptosis underscores their therapeutic potential in oncology.
This compound and other selenium-containing compounds are known to modulate the cellular redox balance, a critical factor in cell signaling and survival. Selenium is a key component of antioxidant enzymes like glutathione (B108866) peroxidases (GPx) and thioredoxin reductases (TrxR), which are essential for protecting cells from oxidative damage caused by reactive oxygen species (ROS) researchgate.netresearchgate.net.
However, at higher concentrations or in specific chemical forms, selenium compounds can exhibit pro-oxidant activity, leading to an increase in intracellular ROS levels. This duality allows selenium compounds to function as both antioxidants and pro-oxidants, depending on the cellular context researchgate.net. The pro-oxidant effect can be a key mechanism in the anticancer activity of these compounds. For example, sodium selenite has been shown to increase intracellular ROS and impair mitochondrial function in cancer cells, contributing to the induction of apoptosis mdpi.com.
The modulation of the cellular redox environment is a complex process. While some selenium compounds act as mimetics of glutathione peroxidase, others can directly generate ROS mdpi.com. This ability to alter the redox state of cancer cells can sensitize them to other therapies or directly trigger cell death pathways.
The AKT-mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer. Research has indicated that selenium compounds can exert their anticancer effects by targeting this critical pathway.
Studies have shown that selenium treatment can suppress the mammalian target of rapamycin (B549165) complex 1 (mTORC1) in colon cancer cells through both AKT-dependent and AKT-independent mechanisms nih.gov. The AKT-independent inhibition of mTORC1 by selenium involves the activation of AMP-activated protein kinase (AMPKα1) nih.gov. The suppression of the AKT/mTOR pathway has been linked to the antiproliferative effects of selenium in xenograft tumor models nih.gov.
Furthermore, the inhibition of the PI3K/AKT/mTOR signaling pathway by various inhibitors has been shown to effectively reduce tumor metastasis researchgate.net. Some platinum(II) complexes with selenone ligands have been found to deactivate the PI3K protein, a key upstream activator of AKT unav.edu. The ability of selenium compounds to interfere with the AKT-mTOR pathway highlights a significant mechanism through which they can inhibit cancer cell growth and progression. The pro-inflammatory cytokine IL-6 has also been shown to stimulate the Akt-mTOR pathway in Jurkat T cells, indicating the pathway's involvement in various cellular responses nih.gov.
RNA sequencing studies have revealed that treatment with sodium selenite can significantly impact key signaling pathways related to cell fate. In cervical cancer cells, sodium selenite treatment led to changes in the expression of genes involved in the AMP-activated protein kinase (AMPK), Forkhead box protein O (FOXO), and apoptosis signaling pathways mdpi.com. These alterations in gene expression are consistent with the observed induction of autophagy and apoptosis in these cells mdpi.com.
Furthermore, the incorporation of this compound into DNA can affect its properties, including the HOMO-LUMO gap, which in turn could modulate the conductivity properties of DNA nih.govresearchgate.net. Such fundamental changes to DNA can have widespread effects on gene regulation and expression. Platinum(II) complexes with selenone ligands have also been shown to alter miRNA expression profiles in lung cancer cells, indicating another level of gene expression regulation affected by selenium compounds unav.edu.
Investigational Mechanisms in Antimicrobial and Antiviral Research (in vitro/cellular models)
The unique properties of this compound and other organoselenium compounds have prompted investigations into their potential as antimicrobial and antiviral agents. The proposed mechanisms of action in these contexts often parallel their anticancer activities, revolving around interference with fundamental cellular processes.
In antimicrobial research, the ability of certain compounds to inhibit essential bacterial processes is key. These mechanisms can include the inhibition of cell wall synthesis, disruption of cell membrane permeability, and interference with nucleic acid and protein synthesis mdpi.com. The development of resistance to existing antimicrobial drugs is a major concern, driving the search for new agents with novel mechanisms of action nih.gov. The main mechanisms of bacterial resistance involve limiting drug uptake, modifying the drug target, inactivating the drug, or actively pumping the drug out of the cell nih.gov.
In the context of antiviral research, organoselenium compounds have shown promise. For instance, some have demonstrated anti-HIV activity by inhibiting key viral proteins mdpi.com. The substitution of sulfur with selenium in nucleobase analogs can enhance certain properties, making them potentially more effective as antiviral drugs nih.gov. The incorporation of 6-selenoguanosine into RNA has been explored for structural studies and has been found to be stable, suggesting its potential use in RNA-based antiviral strategies rsc.org. However, for some selenonucleosides, a lack of recognition by cellular kinases for phosphorylation can limit their antiviral activity researchgate.net.
The generation of singlet oxygen upon photoactivation is another mechanism by which chalcogen-modified nucleobases, including this compound, can exert antimicrobial and antiviral effects. This property makes them potential agents for photodynamic therapy, which can be used for applications like blood sterilization nih.govacs.org.
Computational Approaches in 6 Selenoguanine Research
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical (QM) calculations offer a powerful lens through which to examine the fundamental electronic characteristics of 6-selenoguanine. These methods provide insights into the molecule's stability, reactivity, and photophysical behavior.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. ossila.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is particularly important as it relates to the molecule's stability and its ability to participate in charge transfer interactions. ossila.comwuxiapptec.com
Computational studies have shown that the substitution of oxygen with selenium in guanine (B1146940) impacts the HOMO-LUMO gap. researchgate.netrsc.org This alteration in the electronic structure can influence the conductivity of DNA strands containing this compound. researchgate.netrsc.org Detailed QM analyses have provided quantitative data on the HOMO and LUMO energy levels for this compound, both as an isolated molecule and when incorporated into base pairs and more complex nucleic acid structures. researchgate.netresearchgate.net
Below is a data table summarizing representative HOMO-LUMO gap values for this compound and related systems from computational studies.
| System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound (Monomer) | -5.08 researchgate.netresearchgate.net | -1.46 | 3.62 researchgate.netresearchgate.net |
| Guanine (Monomer) | -5.34 | -1.47 | 3.87 researchgate.netresearchgate.net |
Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the calculations.
Spin-Orbit Coupling Calculations
The presence of the heavy selenium atom in this compound significantly enhances spin-orbit coupling. mdpi.com This effect is crucial for understanding the photophysical properties of the molecule, particularly its ability to undergo intersystem crossing from an excited singlet state to a triplet state. nih.govfigshare.com Quantum mechanical calculations have been instrumental in quantifying the spin-orbit coupling matrix elements between different electronic states. nih.govfigshare.comacs.org
These calculations have revealed that this compound exhibits significantly larger spin-orbit couplings compared to its thio-analogue, 6-thioguanine (B1684491). kiku.dk This enhanced coupling facilitates rapid and efficient population of the triplet state, a key characteristic for photosensitizers used in photodynamic therapy. researchgate.netacs.org Studies have identified specific pathways for intersystem crossing, such as from the S1(nπ) state to the T1(ππ) state, and have calculated the associated coupling constants. nsf.govnih.gov For instance, the spin-orbit coupling for the S2 → T2 transition has been calculated to be as high as 435 cm⁻¹. figshare.comacs.org
Molecular Dynamics Simulations for Conformational Analysis
While QM methods provide detailed electronic information, molecular dynamics (MD) simulations are essential for exploring the structural dynamics and conformational preferences of this compound within larger biological systems over time.
Structural Dynamics of this compound-Modified DNA/RNA Duplexes
MD simulations have been used to investigate the impact of incorporating this compound into DNA and RNA duplexes. researchgate.netrsc.orgrsc.org These studies have shown that the substitution of guanine with this compound can lead to stable duplex structures, although some local distortions may occur. researchgate.netrsc.org The simulations provide detailed insights into how the larger selenium atom is accommodated within the helical structure and its effect on base pairing and stacking interactions. oup.com
Force fields for MD simulations have been specifically developed and validated for selenium-modified nucleobases to ensure accurate modeling. acs.org These simulations have been crucial in understanding the thermodynamic stability of this compound-containing duplexes, often revealing a destabilizing effect compared to their unmodified counterparts. rsc.orgrsc.org
Simulation of this compound in Higher-Order Nucleic Acid Structures
The simulations have provided valuable information on the structural consequences of the modification, such as local geometric changes and alterations in thermodynamic stability. rsc.org For example, in the context of a G-quadruplex, the substitution can impact the intricate network of Hoogsteen hydrogen bonds that define this structure. researchgate.net These computational models are vital for designing and interpreting experiments aimed at utilizing this compound as a probe for studying the structure and function of these important nucleic acid motifs. researchgate.netresearchgate.net
Hydration Shell and Solvent Effects on Conformation and Dynamics
The environment surrounding this compound (6SeG), particularly the presence of water molecules, significantly influences its structure, stability, and behavior. Computational studies have revealed that the tautomeric equilibrium of 6SeG is highly dependent on the solvent. In the gas phase, the 6-selenol form is the most stable tautomer. However, in an aqueous solution, the 6-selenone form is predicted to be the most stable. nih.gov This shift is attributed to the interactions between 6SeG and the surrounding water molecules. The presence of water destabilizes the selenol forms by approximately 10 kcal/mol relative to the selone tautomer, suggesting that the canonical selone form is the dominant species in aqueous environments. ub.edu
The interaction with water molecules also affects the molecule's geometry. In an aqueous solution, 6SeG adopts a nearly planar structure, with the C=Se bond length calculated to be 1.790 Å, which is slightly shorter than the 1.821 Å predicted for the gas phase. acs.org
The dynamics of the hydration shell, the layer of water molecules directly interacting with the solute, are also a key area of investigation. The charge reorganization that occurs upon electronic excitation of 6SeG is expected to alter the arrangement of the surrounding water molecules. acs.org Studies using radial distribution functions (RDFs) have shown a well-defined peak at 2.5 Å between the selenium atom and the hydrogen atoms of water in the ground state, indicating the formation of hydrogen bonds. acs.orgnih.gov This strong interaction signifies a structured hydration shell. Upon excitation, this peak vanishes, suggesting that the hydrogen bonds to the selenium atom are broken. acs.org
The dynamics of water molecules within this hydration shell are perturbed compared to bulk water. nih.gov The reorientational dynamics of water molecules are slowed down in the vicinity of the solute, and this effect can be heterogeneous across the hydration shell. nih.govamolf.nl The conformation of the solute itself can also influence the hydration shell's structure and dynamics. biorxiv.org
The properties of 6SeG are also influenced by solvent polarity and pH. The UV-absorption maximum of 6-seleno-deoxyguanosine (dGSe), a derivative of 6SeG, is strongly dependent on the solution's pH and the polarity of the solvent. nih.gov Furthermore, dGSe exhibits pH-dependent fluorescence, with maximum fluorescence observed at pH 6.0. nih.gov This fluorescence is quenched by water molecules, and the compound is practically non-fluorescent under strong acidic conditions (pH 1-2), likely due to the protonation of the 2-amino group. nih.gov
Table 1: Solvent Effects on this compound Properties
| Property | Gas Phase | Aqueous Solution |
|---|---|---|
| Most Stable Tautomer | 6-selenol nih.govub.edu | 6-selenone nih.govub.edu |
| C=Se Bond Length (Å) | 1.821 acs.org | 1.790 acs.org |
| Interaction with Water | - | Hydrogen bonding with Se atom acs.orgnih.gov |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying large molecular systems like this compound in a biological environment. acs.orgnih.govresearchgate.net In this approach, the region of primary interest, such as the 6SeG molecule itself, is treated with high-level quantum mechanics (QM), while the surrounding environment, like water solvent or a DNA duplex, is described using more computationally efficient molecular mechanics (MM). nih.govresearchgate.net
QM/MM simulations have been instrumental in elucidating the excited-state properties and relaxation mechanisms of 6SeG following light irradiation. acs.orgnih.gov These studies have shown that in both water and a DNA environment, the S21(πSeπ5) state is the bright state (the one that absorbs light), while the S11(nSeπ5) is a dark state. acs.orgnih.gov Below the bright S2 state, two triplet states, T13(πSeπ5) and T23(nSeπ5), are present. nih.gov
One of the key findings from QM/MM studies is the ultrafast deactivation mechanism of photoexcited 6SeG in water. acs.orgnih.gov The process begins with the population of the bright S2 state, which then internally converts to the dark S1 state. From the S1 state, the population is transferred to the T2 triplet state via intersystem crossing (ISC), and finally relaxes to the lowest T1 triplet state. nih.govacs.org This S2 → S1 → T2 → T1 pathway is similar to that of its lighter analog, 6-thioguanine (6tGua). acs.orgnih.gov
Interestingly, while the deactivation pathway is similar, the triplet state lifetime of 6SeG is shorter than that of 6tGua. acs.orgnih.gov QM/MM calculations explain this by a smaller activation barrier to reach the T1/S0 crossing point and larger spin-orbit couplings in 6SeG compared to 6tGua. acs.orgnih.gov The inclusion of the solvent environment in these simulations is crucial, as it has been shown that the decay from the S2 to the S1 state is much faster in solution than in the gas phase due to the absence of an energy barrier. nih.govresearchgate.net
QM/MM simulations have also been used to calculate transient absorption spectra (TAS) of 6SeG. nih.gov The calculated time constants for the decay process are in excellent agreement with experimental values, validating the computational model. acs.orgnih.gov These simulations have further revealed that the experimentally observed signal is a complex average of signals from different nonradiative processes, not just intersystem crossing alone. nih.gov
Table 2: Key Findings from QM/MM Studies of this compound
| Finding | Description | Reference |
|---|---|---|
| Excited-State Relaxation Pathway | S2 → S1 → T2 → T1 | nih.govacs.org |
| Role of Solvent | Accelerates S2 → S1 decay by removing the energy barrier present in the gas phase. | nih.govresearchgate.net |
| Comparison with 6-Thioguanine | Shorter T1 lifetime in 6SeG due to a smaller T1/S0 crossing barrier and larger spin-orbit couplings. | acs.orgnih.gov |
| Transient Absorption Spectra | Calculated time constants (τ1 = 131 fs, τ2 = 191 fs) agree well with experimental data (τexp = 130 ± 50 fs). | acs.orgnih.gov |
In Silico Modeling of Molecular Interactions with Biological Targets
In silico modeling, which encompasses a range of computational techniques, is employed to investigate the interactions of this compound with its biological targets, primarily DNA. These studies provide insights into how the substitution of guanine with 6SeG affects the structure, stability, and properties of DNA. rsc.org
Atomistic molecular dynamics (MD) simulations, a cornerstone of in silico modeling, have been used to study the impact of incorporating 6SeG into different DNA structures, including duplexes, antiparallel triplexes, and G-quadruplexes. rsc.org The results indicate that the G → SeG substitution leads to stable DNA structures, although some local distortions are observed. ub.edursc.org These structural alterations have a thermodynamic consequence, leading to a destabilization of all the studied DNA systems. rsc.org
Quantum mechanical (QM) calculations, often used in conjunction with MD simulations, shed light on the electronic effects of the 6SeG modification. rsc.org These studies suggest that 6SeG impacts the HOMO-LUMO gap of DNA, which in turn can modulate the charge transfer properties of the molecule. rsc.org This opens up the possibility of fine-tuning the conductivity of non-natural DNA structures. rsc.org
QM calculations have also been crucial in determining the likely tautomeric form of 6SeG within the DNA environment. These calculations suggest that the selenol tautomeric forms are unlikely to have a significant presence in DNA, with the selone form being predominant. ub.edu
The interaction energies between 6SeG and the surrounding bases in DNA have also been analyzed. In a DNA duplex, the hydrogen bonding interactions in a 6SeG-cytosine pair are weaker than in a standard guanine-cytosine pair. ub.edu When 6SeG is incorporated into an antiparallel triplex, the less electronegative selenium atom destabilizes the base-base interactions. ub.edu
Molecular docking, another in silico technique, is used to predict the binding affinity and interaction patterns between a ligand and a protein target. csic.es While specific docking studies focusing solely on this compound and its protein targets are not extensively detailed in the provided context, this method is a standard approach for predicting interactions with enzymes and other proteins. csic.es
Table 3: Impact of this compound Incorporation into DNA Structures
| DNA Structure | Effect of 6SeG Incorporation | Reference |
|---|---|---|
| DNA Duplex | Stable structure with local distortions; weaker hydrogen bonding compared to G-C pair. | ub.edursc.org |
| Antiparallel Triplex | Stable structure; destabilization of base-base interactions due to the less electronegative Se atom. | ub.edursc.org |
| G-Quadruplex | Stable structure with local distortions. | rsc.org |
Advanced Research Applications of 6 Selenoguanine
Structural Biology Probes
The introduction of a heavy atom like selenium into a biological macromolecule without significantly altering its structure is a key strategy in structural biology. 6-selenoguanine serves as an excellent probe in this regard, particularly in X-ray crystallography and fluorescence studies.
X-ray Crystallography via Multiwavelength Anomalous Dispersion (MAD) and Single-Wavelength Anomalous Dispersion (SAD) Phasing
A major bottleneck in determining the three-dimensional structure of biological macromolecules by X-ray crystallography is the "phase problem". bu.edu The diffraction experiment measures the intensities of X-ray reflections, but the phase information, which is essential for calculating the electron density map, is lost. Methods like Multiwavelength Anomalous Dispersion (MAD) and Single-Wavelength Anomalous Dispersion (SAD) have been developed to solve this problem by utilizing the anomalous scattering properties of heavy atoms. mdpi.comwikipedia.org
Selenium is an ideal atom for these techniques due to its X-ray absorption edge being in an accessible energy range for synchrotron sources. mdpi.comcsic.es The covalent incorporation of this compound into DNA or RNA provides a site-specific anomalous scatterer. nih.govresearchgate.net This approach has proven to be a powerful alternative to the more traditional methods of soaking crystals in heavy-atom solutions, which can be problematic for nucleic acids due to their polyanionic nature. mdpi.com
| Crystallographic Phasing Technique | Description | Role of this compound |
| Multiwavelength Anomalous Dispersion (MAD) | Data is collected at multiple wavelengths around the absorption edge of the heavy atom. The variation in scattering intensity is used to determine the phases. csic.es | Provides the necessary heavy atom (selenium) with a suitable absorption edge for phasing. mdpi.comnih.gov |
| Single-Wavelength Anomalous Dispersion (SAD) | Data is collected at a single wavelength that maximizes the anomalous signal from the heavy atom. It is often preferred as it can reduce radiation damage to the crystal. wikipedia.org | Serves as the anomalous scatterer, enabling phase determination from a single dataset. nih.govresearchgate.net |
Fluorescent Labeling in Nucleic Acid Studies
Natural nucleic acids are generally non-fluorescent under physiological conditions, which limits their study using fluorescence-based techniques. nih.gov The development of fluorescent nucleoside analogs that cause minimal structural perturbation is therefore of great interest. nih.govresearchgate.net this compound and its corresponding nucleoside, 6-seleno-2'-deoxyguanosine (B1230958) (SedG), exhibit intrinsic fluorescence, a property not present in their natural counterparts. nih.gov
The replacement of a single oxygen atom with selenium in guanosine (B1672433) results in a compound that is bright yellow and displays strong UV absorption at around 357 nm in water. nih.gov Crucially, SedG exhibits pH-dependent fluorescence, with maximum emission observed at a physiological pH of around 6. nih.gov This fluorescence is also sensitive to the polarity of the solvent, indicating its potential as an environmental probe. nih.gov
The key advantage of using this compound as a fluorescent label is the minimal structural change it introduces compared to traditional bulky fluorophores. nih.gov This makes it a valuable tool for investigating nucleic acid-protein interactions, such as those involving membrane transporter proteins, with less interference with the biological system. nih.gov
Chemogenetic Tools for Nucleic Acid Function Studies
Chemogenetics involves the use of specifically engineered molecules to probe and control biological systems. The atom-specific substitution of oxygen with selenium in guanine (B1146940) provides a subtle yet powerful "atomic probe" to investigate the functional aspects of nucleic acids. nih.govresearchgate.net This approach allows for the study of how the chemical and physical properties of a single atom within the genetic code can influence biological processes like replication, transcription, and duplex stability. nih.govresearchgate.net
The replacement of the C6-oxygen of guanine (atomic radius 0.73 Å) with the larger selenium atom (atomic radius 1.16 Å) introduces a defined change in size and electronic properties. nih.gov Studies on DNA duplexes containing this compound have shown that the DNA can accommodate this larger atom, although it does lead to some local distortions and a general destabilization of the duplex. nih.govrsc.orgnih.gov Interestingly, the selenium atom in a SeG-C base pair has been observed to participate in a selenium-mediated hydrogen bond (Se···H–N). nih.govnih.govresearchgate.net
These biophysical and structural studies provide new insights into nucleic acid flexibility, duplex recognition, and the stability of base pairing and stacking interactions. nih.govnih.gov By systematically incorporating this compound into different nucleic acid structures (duplexes, triplexes, and G-quadruplexes) and studying the resulting functional consequences, researchers can gain a deeper understanding of the structure-function relationships in nucleic acids. rsc.orgnih.govresearchgate.net
Modulation of Nucleic Acid Conductivity Properties
The potential for DNA to act as a molecular wire has been a topic of intense research, with implications for the development of nanoelectronic devices. The electrical conductivity of DNA is highly dependent on its base sequence and structure. Modifying the electronic properties of the nucleobases is one way to modulate this conductivity.
Quantum mechanical calculations have suggested that the substitution of guanine with this compound has a significant impact on the electronic structure of DNA. rsc.orgnih.govresearchgate.net Specifically, it affects the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, which is a key determinant of the ease with which electrons can be transported through the molecule. nih.govresearchgate.netresearchgate.net These theoretical studies open up the possibility of using this compound to rationally design non-natural DNA molecules with tailored conductivity properties. rsc.orgnih.govresearchgate.netscispace.com
Development of Photodynamic Research Agents
Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can induce cell death. An effective photosensitizer should have strong absorption in the therapeutic window (red or near-infrared light), efficiently populate a long-lived triplet excited state, and have a high quantum yield for generating ROS.
Natural nucleobases are photochemically stable and rapidly dissipate absorbed UV energy, making them poor photosensitizers. nsf.gov However, the substitution of the carbonyl oxygen with a heavier chalcogen atom like sulfur or selenium can dramatically alter their photophysical properties. researchgate.netnsf.gov this compound, in particular, has been investigated as a potential photosensitizer. nsf.govacs.org
Upon UV-A irradiation, this compound exhibits efficient intersystem crossing (ISC) to populate a reactive triplet state. nsf.govacs.org Compared to its sulfur analog, 6-thioguanine (B1684491), this compound has a red-shifted absorption spectrum, which is advantageous for treating deeper tissues. nsf.govacs.org However, research has also shown that the triplet state of this compound is surprisingly short-lived, which could impact its efficiency as a photodynamic agent. nsf.govnih.gov
| Photophysical Property | This compound (6SeGua) | 6-Thioguanine (6tGua) |
| Absorption Maximum (UVA) | 357 nm nsf.gov | 341 nm nsf.gov |
| Intersystem Crossing (ISC) | Ultrafast nsf.govnih.gov | Fast nsf.gov |
| Triplet State Lifetime | Short (e.g., 1.7 ns) nih.gov | Long (e.g., 1420 ns) nih.gov |
The study of the excited-state dynamics of this compound provides fundamental insights into the heavy-atom effect in organic photochemistry and informs the design of new and improved photosensitizers for research in photodynamic applications. nsf.govacs.orgacs.org
Conceptual Design of Novel Biochemical Probes and Molecular Tools
The unique properties of this compound make it a versatile building block for the conceptual design of novel biochemical probes and molecular tools. Its utility extends beyond the applications already detailed. For example, the significant red-shift in UV absorption upon selenium substitution (over 100 nm) results in colored DNA, which can be visually tracked and quantified. nih.govresearchgate.net The strong absorption at around 360 nm (with a high molar extinction coefficient) allows for selective detection of selenium-modified DNA in the presence of natural DNA. nih.govnih.govresearchgate.net
The stability of the 6-selenium modification in aqueous solution and at elevated temperatures further enhances its utility. nih.govnih.gov Researchers can leverage these characteristics to design probes for studying nucleic acid secondary structures, such as DNAzymes and ribozymes, and their interactions with proteins. nih.gov The specific placement of this compound in nucleic acid loops or bulges, where the structural perturbation is better accommodated, is a promising strategy for such studies. acs.org
Furthermore, the combination of its heavy-atom nature, fluorescent properties, and unique spectroscopic signature makes this compound a multi-functional probe. This allows for correlative studies using different techniques on the same system, providing a more comprehensive understanding of the structure and function of nucleic acids.
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Pathways for Advanced Analogs
The development of novel and efficient synthetic routes is paramount to expanding the chemical space of 6-selenoguanine analogs and unlocking their full potential. Current research is focused on creating more complex and functionally diverse derivatives.
One promising approach involves the synthesis of 6-selanyl-2-triazolylpurine derivatives. acs.org This method utilizes 2,6-bistriazolylpurines as starting materials, followed by a nucleophilic aromatic substitution (SNAr) reaction with selenols. acs.org This strategy has successfully produced a series of 2-chloro-6-selanylpurine derivatives with yields reaching up to 84%. acs.org However, a challenge identified in this pathway is the higher reactivity of the selanyl (B1231334) group at the C6 position compared to the chloride at the C2 position, making the former a better leaving group. acs.org
Another area of active investigation is the synthesis of acyclic selenopurine nucleosides, inspired by the antiviral activity of compounds like acyclovir (B1169) and ganciclovir. mdpi.comresearchgate.net By employing a bioisosteric replacement of oxygen with selenium, researchers have synthesized a series of acyclic selenopurine nucleosides. mdpi.comresearchgate.net While these analogs have not yet surpassed the potency of existing antiviral drugs, they provide a new template for the design of novel acyclic nucleoside analogs. mdpi.com
Furthermore, the development of synthetic pathways for incorporating this compound into nucleic acids remains a critical goal. The synthesis of 6-Se-deoxyguanosine phosphoramidite (B1245037) has been achieved, enabling the preparation of this compound derivatized oligonucleotides using ultramild protecting groups to prevent deselenization. oup.com Similarly, a strategy for synthesizing 6-Se-guanosine RNAs has been developed, which is crucial for structural studies of RNA and their protein complexes. nih.gov These advancements are paving the way for the creation of selenium-modified DNA and RNA with unique properties. oup.comnih.gov
Deeper Elucidation of Redox Biology and Catalytic Roles
The selenium atom in this compound imparts unique redox properties that are a key focus of ongoing research. Understanding the intricate details of its redox biology is crucial for harnessing its potential in various applications.
Studies have shown that the degradation of 6-selenoguanosine (B1233514) in aqueous solutions is an oxygen-dependent process involving autoxidation to the corresponding diselenide. nih.gov This diselenide can then produce a selenide (B1212193) and elemental selenium in the presence of oxygen, a pathway that differs from the oxidation of related thio-compounds. nih.gov This highlights the distinct redox behavior of selenopurines.
The substitution of sulfur with selenium in 6-thioguanine (B1684491) to form this compound leads to a significant increase in the rate of triplet decay. acs.orgkiku.dk This "heavy-atom effect" results in an efficiently populated yet short-lived triplet state, which has implications for its use in photodynamic therapy. acs.orgkiku.dk The photochemical relaxation mechanism of this compound is a subject of intense investigation, with studies suggesting that replacement of sulfur with selenium or even tellurium could red-shift the absorption spectra of nucleobases, potentially allowing for the treatment of deeper tissue carcinomas. acs.orgkiku.dknih.gov
Computational studies combining quantum mechanics and molecular mechanics (QM/MM) are providing deeper insights into the ultrafast excited-state deactivation mechanism of this compound in water. nih.govacs.org These studies have identified the predominant relaxation pathway and help to explain the observed photostability of this compound despite its high intersystem crossing rate. nih.govacs.org
Integration with Advanced Imaging Techniques for Molecular Tracking
The unique properties of this compound, particularly the presence of the heavy selenium atom, make it an attractive candidate for integration with advanced imaging techniques for molecular tracking and structural biology.
The selenium atom can serve as a powerful atomic probe in X-ray crystallography. nih.gov The synthesis of 6-Se-guanosine RNAs has demonstrated the potential of this approach for determining high-resolution structures of RNA and RNA-protein complexes. nih.gov The yellow color of the 6-SeG-RNA is also a useful visual aid for protein-RNA co-crystallization. nih.gov
Advanced MRI techniques, such as magnetic resonance spectroscopy (MRS), offer non-invasive methods to measure the levels of specific molecules in vivo. nih.govlearnneuroradiology.comfrontiersin.org While still an emerging area, the integration of selenopurines with MRS could provide valuable information on tumor pathophysiology and metabolism, potentially influencing treatment planning. nih.gov Other advanced imaging modalities like multiparametric MRI (mpMRI) and positron emission tomography (PET) are also being explored for better diagnosis and staging of cancers, and the development of selenium-containing probes for these techniques is a promising future direction. nih.gov
The development of chemical biology tools for tracking individual proteins in living cells is a rapidly advancing field. ucsb.edu While current methods often rely on fusion proteins, next-generation approaches are being developed that use nanoparticles to deliver dye-labeled proteins. ucsb.edu The unique properties of this compound could be leveraged in the design of novel probes for these advanced molecular tracking applications.
Development of High-Throughput Screening Methodologies for Mechanistic Discovery
To accelerate the discovery of new biological functions and mechanisms of action for this compound and its analogs, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activities. pressbooks.pub
Researchers have successfully utilized HTS to identify novel selenium derivatives as inhibitors of specific enzymes. nih.gov For instance, a screening system based on the phosphorylation-dependent binding of the Pin1 enzyme to its substrate led to the identification of a selenium-containing inhibitor. nih.gov This demonstrates the power of HTS in discovering new bioactive selenocompounds.
The development of fast and parallel assays is a key characteristic of HTS. pressbooks.pub These assays can be performed in multi-well plates, allowing for the simultaneous testing of numerous compounds. pressbooks.pub The design of such assays tailored to the specific properties of this compound and its derivatives will be crucial for uncovering their mechanisms of action in a systematic and efficient manner. This could involve assays that measure changes in cellular processes like DNA methylation, enzyme activity, or protein-protein interactions. science.gov
Design of Next-Generation Selenopurine-Based Chemical Biology Tools
The unique chemical and photophysical properties of this compound make it an ideal scaffold for the design of a new generation of chemical biology tools. These tools can be used to probe complex biological processes with high precision.
The ability of this compound to be incorporated into DNA and RNA allows for the creation of nucleic acid-based probes. oup.comnih.gov These probes can be used to study DNA and RNA structure, function, and interactions with other molecules. For example, the selenium atom can act as a specific label for NMR spectroscopy or X-ray crystallography. nih.govcnr.it Furthermore, the substitution of guanine (B1146940) with this compound has been shown to impact the HOMO-LUMO gap of DNA, suggesting that it could be used to modulate the conductivity of non-natural DNA structures. rsc.org
The development of "click chemistry" and other bioorthogonal conjugation reactions has revolutionized the field of chemical biology. mdpi.com Designing this compound analogs that can participate in these reactions would enable their site-specific incorporation into biomolecules for a wide range of applications, including protein labeling and the development of novel biotherapeutics. bc.edu
Q & A
Q. What validation steps are critical when using DFT to model this compound’s electronic properties?
- Methodological Answer : Benchmark computational methods against high-level ab initio calculations (e.g., CCSD(T)) for selenium-containing systems. Include explicit solvent models (e.g., PCM or explicit water molecules) to account for dielectric effects. Validate frontier orbital energies against UV-vis absorption spectra and photoelectron spectroscopy data .
Q. How can researchers optimize MD simulation parameters for this compound-DNA systems?
- Methodological Answer : Parameterize selenium using polarizable force fields (e.g., CHARMM-Drude) to improve van der Waals and electrostatic accuracy. Run simulations ≥100 ns with replica exchange (REMD) to sample rare conformational states. Validate against small-angle X-ray scattering (SAXS) data for global structure agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
